Summary of Application: 2,4-Dichlorophenyl acetate is used in environmental science for the degradation of chlorinated pollutants in water. It serves as a model compound to study the breakdown of chlorinated organic compounds that are common in industrial waste.
Experimental Procedures: Researchers employ electrocatalytic reduction and oxidation processes using electrodes like Pd-MWCNTs/Ni-foam to degrade 2,4-Dichlorophenyl acetate in aqueous solutions .
Results: The removal efficiency of 2,4-Dichlorophenyl acetate reached 99.72%, with total organic carbon (TOC) reduction at 61.45% after the treatment .
Summary of Application: In material science, 2,4-Dichlorophenyl acetate is used to test the efficiency of catalysts like biochar-supported FeMg-layered double hydroxide (LDH) in activating persulfate for the degradation of pollutants .
Experimental Procedures: The catalyst is evaluated in groundwater environments, with the degradation performance measured under various conditions, including pH levels and the presence of reducing substances .
Results: The catalyst showed over 95% removal efficiency, demonstrating high activity and resistance to environmental interferences .
Summary of Application: This compound is used in the development of potential military textiles, such as fluorescent/UV-protective cotton fabrics with microbicide activity. The textiles are enhanced by immobilizing carbon quantum dots (CQDs) within the textile matrix, derived from a pyrimidine-based heterocyclic compound related to 2,4-Dichlorophenyl acetate .
Experimental Procedures: The textiles are treated with CQDs to achieve desired properties like fluorescence and UV protection. The durability and effectiveness of these properties are tested through multiple washing cycles and exposure to microbial agents .
Results: The treated textiles exhibit significant yellowness index reduction, fluorescence intensity retention, and microbial inhibition against common pathogens even after multiple washes, making them suitable for military applications .
Summary of Application: 2,4-Dichlorophenyl acetate is involved in the synthesis of heterocyclic compounds, which have a wide range of pharmacological activities. Its role in forming carbon quantum dots (CQDs) from pyrimidine-based heterocyclic compounds is a notable application .
Experimental Procedures: The synthesis involves nucleating CQDs from the target molecule, followed by immobilization within cotton fabrics to enhance their properties .
Results: The successful synthesis and application of CQDs demonstrate the compound’s utility in creating advanced materials with multifunctional properties .
Summary of Application: 2,4-Dichlorophenyl acetate is utilized in the synthesis of nanoparticles, especially in the formation of carbon quantum dots (CQDs) with applications in electronics and sensing technologies .
Experimental Procedures: The compound is used as a precursor in the controlled synthesis of CQDs, with the process tailored to produce nanoparticles with specific sizes and properties .
Results: The synthesized nanoparticles exhibit unique properties such as fluorescence and UV protection, which are valuable in various nanotechnology applications .
2,4-Dichlorophenyl acetate is an organic compound characterized by its molecular formula . It features a dichlorophenyl group attached to an acetate moiety, making it a member of the chlorinated aromatic compounds. This compound is notable for its applications in various fields, including agriculture and pharmaceuticals. Its structure comprises a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions, along with an acetate functional group.
These reactions are significant for both synthetic applications and degradation processes in environmental chemistry.
The biological activity of 2,4-dichlorophenyl acetate is largely linked to its role as a herbicide. It functions as a synthetic auxin, which mimics natural plant hormones that regulate growth. This property allows it to induce uncontrolled growth in susceptible plants, leading to their death. Additionally, studies have indicated potential antimicrobial properties, though these are less well-characterized compared to its herbicidal effects.
Several methods exist for synthesizing 2,4-dichlorophenyl acetate:
2,4-Dichlorophenyl acetate has various applications:
Research into the interactions of 2,4-dichlorophenyl acetate with biological systems has revealed its impact on plant growth regulation. Studies have shown that it can affect cellular processes related to growth and development in plants. Additionally, investigations into its environmental degradation pathways have identified microbial strains capable of breaking down this compound, highlighting its interactions within ecological systems .
Several compounds share structural similarities with 2,4-dichlorophenyl acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Contains a phenoxy group instead of an acetate group | Widely used as a selective herbicide |
| 2,4-Dichlorobenzyl alcohol | Has a hydroxyl group instead of an acetate group | Exhibits different biological activities |
| 2-(2-Methyl-4-chlorophenoxy)propionic acid | Contains a propionic acid moiety | Used as a herbicide with different selectivity |
| Dichlorprop | Similar chlorinated structure | Functions as a selective herbicide like 2,4-D |
These compounds are significant in their respective applications but differ primarily in their functional groups and biological activities. The unique combination of chlorine substituents and the acetate functional group in 2,4-dichlorophenyl acetate contributes to its specific herbicidal properties and utility in agricultural practices.
2,4-Dichlorophenyl acetate demonstrates distinctive thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a defined crystalline melting point ranging from 101-103°C [1] [2], indicating moderate thermal stability characteristic of chlorinated aromatic acetates. This melting point suggests the presence of significant intermolecular forces, including van der Waals interactions and potential weak hydrogen bonding between the ester carbonyl groups and aromatic systems.
The estimated boiling point of 294.45°C [1] [2] represents the compound under standard atmospheric conditions, while more precise experimental data from NIST indicates a boiling point of 517.7 K (244.5°C) [3]. This temperature range reflects the substantial energy required to overcome intermolecular forces and achieve the liquid-to-gas phase transition. The compound demonstrates thermal stability up to its melting point, with no significant decomposition reported under normal atmospheric conditions [3].
Density and Physical Properties Analysis
The estimated density of 1.3806 g/cm³ [1] [2] indicates a relatively dense material, which is consistent with the presence of two chlorine atoms contributing to the molecular mass of 205.04 g/mol [4]. The calculated refractive index of 1.5684 [1] suggests moderate optical density typical of chlorinated aromatic compounds. These physical parameters indicate that the compound exists as a crystalline solid under ambient conditions with well-defined phase boundaries.
Computational Thermodynamic Parameters
Advanced computational modeling using the Joback Method provides insight into fundamental thermodynamic properties [5]. The estimated heat of formation (-271.14 kJ/mol) indicates thermodynamic stability relative to constituent elements. The heat of vaporization (54.93 kJ/mol) quantifies the energy required for phase transition from liquid to vapor, while critical temperature (801.88 K) and critical pressure (3407.89 kPa) define the compound's supercritical boundaries [5].
The solubility profile of 2,4-dichlorophenyl acetate reflects its amphiphilic nature, characterized by a hydrophobic aromatic core with polar ester functionality. Water solubility is significantly limited due to the hydrophobic character imparted by the chlorinated aromatic ring and the overall molecular architecture [6]. This low aqueous solubility is typical of halogenated aromatic esters and represents a critical factor in environmental fate and analytical methodology development.
Organic Solvent Compatibility
The compound demonstrates excellent solubility in polar protic solvents including ethanol and methanol [7] [8]. This compatibility arises from favorable interactions between the ester carbonyl oxygen and protic solvent molecules, facilitating solvation through hydrogen bonding mechanisms. Similarly, polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide provide effective dissolution media [7] [9], with the ester functionality enabling dipole-dipole interactions with these solvent systems.
Halogenated solvents including chloroform demonstrate good solvation capacity for 2,4-dichlorophenyl acetate [7]. This compatibility reflects similar polarity characteristics and the ability of halogenated solvents to interact effectively with the chlorinated aromatic system through halogen-halogen interactions and π-π stacking mechanisms.
Partition Behavior and Matrix Effects
The compound exhibits moderate to limited solubility in non-polar systems such as hexane and toluene [10] [11]. This selectivity provides valuable information for separation and purification strategies, as well as environmental partitioning behavior. The compound's partition coefficient characteristics suggest preferential accumulation in organic phases over aqueous systems, which influences bioaccumulation potential and analytical extraction procedures.
Solvent System Optimization
Experimental studies demonstrate that solvent composition significantly affects dissolution characteristics. Mixed solvent systems, particularly alcohol-water mixtures, can be optimized to achieve desired solubility profiles [12]. The pH dependency of solubility reflects the potential for hydrolysis under alkaline conditions, where the ester bond may undergo nucleophilic attack leading to the formation of 2,4-dichlorophenol and acetate products.
Spectroscopic characterization of 2,4-dichlorophenyl acetate provides definitive structural identification through multiple complementary analytical techniques. The spectroscopic fingerprint encompasses nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, each contributing unique structural information essential for compound identification and purity assessment.
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals that enable unambiguous identification [13] [14]. Aromatic protons appear in the typical aromatic region between 7.1-7.3 ppm, displaying complex coupling patterns influenced by the chlorine substituents at the 2 and 4 positions of the phenyl ring [14]. The acetate methyl group produces a distinctive singlet at approximately 2.3-2.4 ppm, representing the three equivalent protons of the acetyl moiety [15].
The coupling patterns of aromatic protons reflect the substitution pattern, with the meta-coupled system between the 3 and 5 positions producing characteristic doublet patterns. The ortho-coupling between adjacent aromatic carbons, modulated by the electron-withdrawing chlorine substituents, results in complex multipicity that serves as a fingerprint for the specific substitution pattern [14].
Carbon-13 nuclear magnetic resonance (¹³C NMR) provides complementary structural information, with the carbonyl carbon appearing at approximately 170 ppm, characteristic of ester functionality [13]. The aromatic carbon region (120-140 ppm) displays multiple signals corresponding to the substituted benzene ring, with chemical shifts influenced by the electron-withdrawing effects of chlorine substituents and the electron-donating character of the oxygen linkage.
Infrared Spectroscopy
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [16] [17]. The ester carbonyl stretch appears as a strong, sharp absorption band between 1740-1760 cm⁻¹, representing the C=O stretching vibration characteristic of acetate esters [16]. This frequency range distinguishes the compound from other carbonyl-containing functional groups and confirms the presence of the acetate moiety.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes manifest between 1450-1600 cm⁻¹ [16] [17]. The carbon-chlorine bond vibrations produce characteristic absorptions in the 550-800 cm⁻¹ region, with the specific frequency dependent on the bonding environment and electronic effects of the aromatic system [18].
Mass Spectrometry
Electron ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [19]. The molecular ion peak appears at m/z 205, corresponding to the molecular formula C₈H₆Cl₂O₂ [19] [20]. The characteristic chlorine isotope pattern produces additional peaks at M+2 and M+4, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes and confirming the presence of two chlorine atoms [19].
Fragmentation patterns provide structural information through predictable bond cleavage mechanisms. Loss of the acetyl group (m/z 43) produces fragments corresponding to the dichlorophenol moiety, while aromatic ring fragmentations yield characteristic chlorinated benzene fragments [19]. The base peak intensity varies depending on ionization conditions but consistently produces interpretable fragmentation patterns for structural elucidation.
The chromatographic behavior of 2,4-dichlorophenyl acetate encompasses multiple separation techniques, each offering distinct advantages for analytical quantification and purification applications. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography demonstrate characteristic retention patterns that enable reliable identification and quantitative analysis.
Gas Chromatographic Separation
Gas chromatography-mass spectrometry analysis using Durabond-5MS capillary columns (30 m × 0.25 mm) demonstrates retention times of approximately 8.00 minutes under temperature-programmed conditions [21]. Alternative HP-5 capillary column systems (30 m × 0.32 mm × 0.5 μm) achieve separation with retention times ranging from 4.70-4.96 minutes, depending on temperature programming parameters [22]. These retention characteristics enable baseline separation from structurally related isomers and impurities.
Temperature programming optimization proves critical for achieving optimal separation efficiency. Initial temperatures of 130-180°C with programmed heating rates allow for both adequate volatilization and chromatographic resolution [22]. The compound demonstrates thermal stability under gas chromatographic conditions, with no significant decomposition observed during analysis.
High-Performance Liquid Chromatography
Reverse-phase liquid chromatography using C18 stationary phases provides excellent separation characteristics [21] [23] [24]. Waters X Select CSH C18 columns demonstrate retention times of approximately 7.38 minutes using gradient elution with methanol and phosphate buffer mobile phases [23]. Optimized methods achieve retention times as short as 4.7 minutes while maintaining baseline resolution and peak symmetry [24].
Mobile phase composition significantly influences retention behavior, with acetonitrile-water and methanol-water systems providing effective separation [21] [25]. Gradient elution proves superior to isocratic conditions, enabling optimization of both resolution and analysis time [23]. Detection wavelengths of 210-230 nm provide adequate sensitivity for quantitative analysis [23] [24].
Chromatographic Method Development
pH dependency represents a critical parameter in chromatographic method development. The compound demonstrates varying retention characteristics across different pH ranges, reflecting potential interactions with ionizable mobile phase components [26]. Acidic conditions (pH < 3) generally provide enhanced stability and consistent retention times [26].
Column temperature effects prove less pronounced in liquid chromatographic systems compared to gas chromatography, with ambient temperature operation providing adequate separation efficiency [23]. Flow rate optimization typically ranges from 1.0-1.5 mL/min, balancing resolution requirements with analysis time considerations [23] [24].
Thin-Layer Chromatographic Analysis
Thin-layer chromatography using silica gel plates demonstrates Rf values ranging from 0.3-0.6, depending on mobile phase composition [23]. Optimal separation utilizes ethyl acetate:methanol:formic acid (9:1:0.1, v/v/v) mobile phase systems with UV detection at 220 nm [23]. The mobile phase pH proves critical for achieving adequate spot resolution and minimizing tailing effects.
Advanced Separation Techniques
Supercritical fluid chromatography offers reduced analysis times compared to conventional liquid chromatography while maintaining separation efficiency [27] [28]. Carbon dioxide-based mobile phases with organic modifiers provide environmentally sustainable separation alternatives with enhanced chromatographic performance.